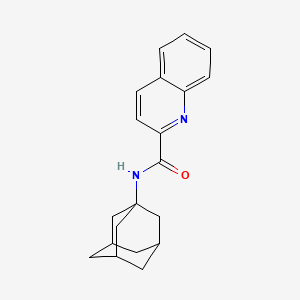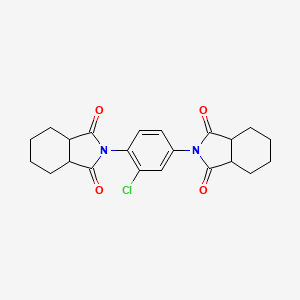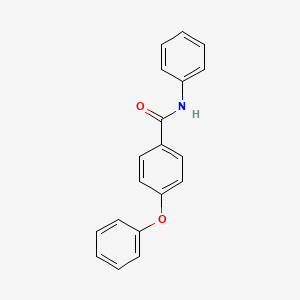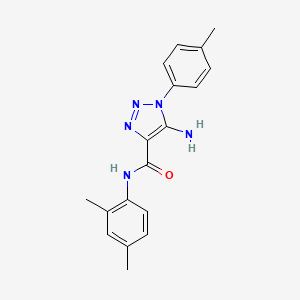
N-1-adamantyl-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-2-quinolinecarboxamide, also known as AQ-11, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the adamantylquinoline family and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Wirkmechanismus
PARP inhibitors, such as N-1-adamantyl-2-quinolinecarboxamide, work by blocking the activity of PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. N-1-adamantyl-2-quinolinecarboxamide has been shown to have a high affinity for PARP and is a potent inhibitor of PARP activity.
Biochemical and Physiological Effects
N-1-adamantyl-2-quinolinecarboxamide has been found to have a range of biochemical and physiological effects. In preclinical studies, N-1-adamantyl-2-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and sensitize them to DNA-damaging agents. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-1-adamantyl-2-quinolinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-adamantyl-2-quinolinecarboxamide has several advantages for use in lab experiments. It is a potent and selective PARP inhibitor, which makes it a valuable tool for studying the role of PARP in various cellular processes. N-1-adamantyl-2-quinolinecarboxamide has also been found to have low toxicity and is well-tolerated in animal models. However, N-1-adamantyl-2-quinolinecarboxamide has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on N-1-adamantyl-2-quinolinecarboxamide. One area of interest is the development of N-1-adamantyl-2-quinolinecarboxamide as a therapeutic agent for cancer treatment. Clinical trials are currently underway to evaluate the safety and efficacy of N-1-adamantyl-2-quinolinecarboxamide in combination with chemotherapy and radiation therapy. Another area of interest is the potential use of N-1-adamantyl-2-quinolinecarboxamide in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Further research is needed to fully explore the potential applications of N-1-adamantyl-2-quinolinecarboxamide in these areas. Additionally, the development of more potent and selective PARP inhibitors, such as N-1-adamantyl-2-quinolinecarboxamide, may lead to the discovery of new therapeutic targets and the development of more effective treatments for cancer and other diseases.
Conclusion
In conclusion, N-1-adamantyl-2-quinolinecarboxamide is a promising compound with potential applications in cancer treatment and other areas of research. Its potent and selective inhibition of PARP makes it a valuable tool for studying the role of PARP in various cellular processes. While more research is needed to fully understand its mechanisms of action and potential applications, N-1-adamantyl-2-quinolinecarboxamide holds great promise for the development of new and more effective treatments for cancer and other diseases.
Synthesemethoden
The synthesis of N-1-adamantyl-2-quinolinecarboxamide involves the reaction of N-1-adamantyl-2-aminobenzamide with 2-chloroquinoline-3-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain N-1-adamantyl-2-quinolinecarboxamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-2-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. PARP is an enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. N-1-adamantyl-2-quinolinecarboxamide has been found to be a potent PARP inhibitor and has shown promising results in preclinical studies for the treatment of various cancers, including breast, ovarian, and prostate cancer.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-19(18-6-5-16-3-1-2-4-17(16)21-18)22-20-10-13-7-14(11-20)9-15(8-13)12-20/h1-6,13-15H,7-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSHTOGGDUKFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-2-carboxylic acid adamantan-1-ylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4926554.png)
![1-(3-ethoxy-2-hydroxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4926566.png)

![3-(4-methoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926575.png)
![1'-benzyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4926580.png)
![3-[(4-bromophenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4926588.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4926592.png)

![6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B4926619.png)
![N-(4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide](/img/structure/B4926627.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)
![N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4926645.png)
![2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4926647.png)